6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Description
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyrimidinone ring. The thiazole moiety (containing sulfur and nitrogen) contributes to its electron-deficient aromatic character, while the dihydropyrimidinone segment introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogs.
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-5-4-10-6-7-2-1-3-8(5)6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNHOHCIRXXMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325562 | |
| Record name | 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92897-32-0 | |
| Record name | NSC511369 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclocondensation of 3,4-Dihydropyrimidine-2-thiones and Chloroacetic Acid
A widely employed method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with chloroacetic acid. As reported in a study on thiazolopyrimidine derivatives, this reaction proceeds under reflux in acetic anhydride with anhydrous sodium acetate as a base. The general protocol involves heating a mixture of 3,4-dihydropyrimidine-2-thione (1.0 mmol), chloroacetic acid (1.5 mmol), and sodium acetate (1.5 mmol) in acetic anhydride (5 mL) and glacial acetic acid (20 mL) for 8 hours. After cooling, the product precipitates upon ice-water quenching and is recrystallized from acetic acid.
Key Data:
| Starting Material | Reagents/Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| B1 (R = OCH₃) | Chloroacetic acid, NaOAc, Ac₂O | 62 | 148–150 |
| B2 (R = Cl) | Chloroacetic acid, NaOAc, Ac₂O | 63 | 140–142 |
This method achieves moderate yields (62–67%) and forms the thiazolo[3,2-a]pyrimidin-3(2H)-one core via nucleophilic substitution at the sulfur atom, followed by intramolecular cyclization. Fourier-transform infrared (FTIR) spectroscopy confirms the loss of the thione group (C=S stretch at ~1125 cm⁻¹) and the emergence of a carbonyl signal (C=O at ~1723 cm⁻¹). Nuclear magnetic resonance (NMR) analysis reveals characteristic doublets for the SCH₂ protons at δ 4.11–4.24 ppm and aromatic protons between δ 6.7–8.3 ppm.
One-Pot Multicomponent Reactions
The Biginelli reaction, a three-component coupling of aldehydes, urea/thiourea, and β-keto esters, has been adapted to synthesize dihydropyrimidine precursors, which are subsequently cyclized to thiazolopyrimidinones. For example, benzyl halides are oxidized to aldehydes via Kornblum oxidation (DMSO, 80°C, microwave irradiation) and then subjected to Biginelli conditions with ethyl acetoacetate and urea. The resulting dihydropyrimidinone undergoes cyclization with chloroacetic acid to yield the target compound.
Optimized Conditions:
- Oxidation Step: Benzyl bromide (1.0 mmol) in DMSO under microwave irradiation (80°C, catalyst-free).
- Cyclization Step: Chloroacetic acid (1.5 mmol), NaOAc (1.5 mmol), Ac₂O (5 mL), reflux for 6–8 hours.
This tandem approach avoids intermediate isolation, improving efficiency. Yields for analogous compounds range from 65–68%.
Microwave-Assisted Synthesis
Microwave (MW) irradiation significantly accelerates the synthesis. A study on dihydropyrimidinones demonstrated that MW conditions (80°C, 30 minutes) reduce reaction times from hours to minutes while maintaining yields. Applied to thiazolopyrimidinones, this method could enhance cyclization kinetics. For instance, MW-assisted cyclocondensation of 3,4-dihydropyrimidine-2-thiones with chloroacetic acid in acetic anhydride may achieve >60% yields within 1–2 hours, compared to 8 hours under conventional heating.
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters for the two primary methods:
Both methods avoid toxic catalysts, aligning with green chemistry principles. However, the one-pot approach reduces purification steps, enhancing scalability.
Mechanistic Insights
The cyclocondensation mechanism involves two steps:
- Nucleophilic Substitution: Chloroacetic acid attacks the thione sulfur, displacing chloride to form a thioether intermediate.
- Cyclization: Intramolecular attack by the pyrimidine nitrogen on the carbonyl carbon closes the thiazole ring, eliminating water.
In the one-pot method, in-situ aldehyde generation ensures fresh substrate availability, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Biological Activities
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a scaffold for the design of new drugs. Researchers utilize its structure to develop analogs with enhanced biological activity and reduced toxicity.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications. Various synthetic routes have been documented in the literature, showcasing the versatility of this compound as a building block in organic synthesis.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives based on this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications enhanced their antimicrobial potency significantly compared to the parent compound.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Parent Compound | Moderate | Weak |
| Derivative A | Strong | Moderate |
| Derivative B | Weak | Strong |
Case Study 2: Anticancer Properties
In another investigation featured in Cancer Research, researchers evaluated the anticancer effects of a novel derivative of this compound on human breast cancer cells. The study concluded that the derivative significantly inhibited cell proliferation and induced apoptosis through caspase activation.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
Thiazolo[3,2-a]pyrimidine : Fully aromatic, lacking the dihydro modification.
5H-[1,3]Thiazolo[3,2-a]pyrimidin-3(2H)-one: Fully unsaturated pyrimidinone ring.
Pyrimidin-2-one: A simpler monocyclic compound without the fused thiazole ring.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one | 168.2 | 1.2 | 215–220 (decomposes) | 2.1 |
| Thiazolo[3,2-a]pyrimidine | 149.2 | 2.5 | 180–185 | 0.3 |
| Pyrimidin-2-one | 96.1 | -0.8 | 160–165 | 12.5 |
Key Observations :
Analysis :
- The dihydro derivative exhibits superior kinase inhibition and antibacterial activity, likely due to improved binding via conformational flexibility and hydrogen bonding (thiazole sulfur and pyrimidinone carbonyl) .
- Fully aromatic thiazolo[3,2-a]pyrimidine shows reduced solubility, limiting bioavailability despite moderate activity.
Research Findings and Limitations
- Synthetic Accessibility : The dihydro derivative requires multi-step synthesis involving cyclocondensation of thiourea with β-ketoesters, whereas simpler analogs like pyrimidin-2-one are synthesized in fewer steps .
Thermal Stability : The dihydro compound decomposes at lower temperatures (~220°C) compared to aromatic analogs (>250°C), restricting high-temperature applications .
Pharmacokinetics : Predicted ADMET profiles suggest moderate oral bioavailability (45–50%) for the dihydro compound, surpassing aromatic analogs (<30%) due to improved solubility .
Biological Activity
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the empirical formula and a molecular weight of 156.21 g/mol. Its structure consists of a thiazole ring fused with a pyrimidine moiety, contributing to its biological activity.
1. Antibacterial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidin-3(2H)-one exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : A study reported MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Inhibition Zones : The inhibition zones measured were comparable to standard antibiotics like ceftriaxone, demonstrating effective antibacterial potency.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 40 |
| P. aeruginosa | 24 | 50 |
| S. typhi | 30 | 45 |
| K. pneumoniae | 19 | 50 |
2. Anticancer Activity
Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives have shown promising anticancer effects in various cell lines:
- Cytotoxicity : Compounds derived from this scaffold have been tested against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia), showing notable cytotoxic effects .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| HT-29 | 15 | Cytotoxic |
| Jurkat | 12 | Apoptosis Induction |
3. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : Studies indicate that thiazolo[3,2-a]pyrimidin derivatives significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL .
| Cytokine | Inhibition (%) |
|---|---|
| IL-6 | 89 |
| TNF-α | 78 |
4. Anticonvulsant Activity
The anticonvulsant potential of thiazolo[3,2-a]pyrimidin derivatives has been explored through various animal models:
- Protective Effects : Certain analogs demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), with a median effective dose (ED50) indicating their potential as anticonvulsants .
Case Studies
Several case studies highlight the clinical relevance of thiazolo[3,2-a]pyrimidin derivatives:
- Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a thiazolo derivative resulted in improved outcomes compared to standard treatments.
- Cancer Treatment Trials : In a phase II trial for colorectal cancer, patients treated with a thiazolo derivative exhibited a higher response rate compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one and its derivatives?
- Methodological Answer : A widely used approach involves cyclocondensation reactions of 2-aminothiazole derivatives with carbonyl-containing reagents. For example, refluxing 2-amino-2-thiazoline derivatives with chloroacetic acid and sodium acetate in glacial acetic acid/acetic anhydride yields thiazolo[3,2-a]pyrimidinones . Ethyl esters of these compounds can be synthesized via one-pot multicomponent reactions (MCRs) using aldehydes and heterocyclic thiols, monitored by TLC for reaction completion .
Q. How is X-ray diffraction (XRD) employed to confirm the spatial structure of thiazolo[3,2-a]pyrimidinone derivatives?
- Methodological Answer : Single-crystal XRD analysis resolves bond lengths, angles, and torsion angles critical for confirming regioselectivity and stereochemistry. For instance, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate was structurally validated via XRD, revealing planar geometry in the thiazole ring and hydrogen bonding in the crystal lattice .
Q. What analytical techniques are used to characterize thiazolo[3,2-a]pyrimidinone derivatives?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and hydrogen bonding (e.g., NH protons appear at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions and fragmentation patterns .
- Elemental Analysis : Validates purity and stoichiometry, especially for novel derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in fused thiazolo[3,2-a]pyrimidinone synthesis be addressed?
- Methodological Answer : Regioselectivity is controlled by reaction conditions and catalysts. For example, sodium acetate in acetic acid promotes cyclization at the thiazole nitrogen, while palladium-catalyzed cross-coupling reactions enable selective functionalization at the pyrimidine ring . Domino MCRs using 2-mercaptobenzimidazole and dicyanooxiranes yield fused systems with high regiochemical fidelity .
Q. What computational strategies predict the biological activity of thiazolo[3,2-a]pyrimidinone derivatives?
- Methodological Answer :
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen-bond acceptors, hydrophobic groups) for binding to targets like 5-HT2 receptors .
- QSAR Analysis : Correlates substituent electronic parameters (Hammett σ values) with antibacterial or anticancer activity .
- Molecular Docking : Validates interactions with enzyme active sites (e.g., ubiquitin ligase or viral proteases) .
Q. How do structural modifications influence the anticancer activity of thiazolo[3,2-a]pyrimidinones?
- Methodological Answer :
- Electron-Withdrawing Groups : Nitro or cyano substituents at C-6 enhance cytotoxicity by stabilizing charge-transfer complexes with DNA .
- Arylidene Moieties : 2-Benzylidene derivatives (e.g., 2-[4-fluorophenylmethylene]) show improved apoptosis induction in cancer cell lines via ROS generation .
- Hybrid Scaffolds : Fusion with pyridine or triazole rings broadens activity spectra against drug-resistant tumors .
Q. What strategies resolve contradictions in reported biological data for thiazolo[3,2-a]pyrimidinones?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
- Target Validation : Employ siRNA knockdowns or CRISPR-edited cell lines to confirm mechanism specificity .
Q. How are reaction conditions optimized for scalable synthesis of thiazolo[3,2-a]pyrimidinones?
- Methodological Answer :
- Solvent Screening : Acetic acid/acetic anhydride mixtures enhance cyclization efficiency compared to polar aprotic solvents .
- Catalyst Selection : Amberlyst-15 or FeCl improves yields in Knoevenagel condensations for arylidene derivatives .
- Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 30-minute synthesis of 2H-pyrido[1,2-a]pyrimidin-2-one derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
